methyl (3R,6S)-6-methylpiperidine-3-carboxylate;methyl (3S,6R)-6-methylpiperidine-3-carboxylate
Description
Methyl (3R,6S)-6-methylpiperidine-3-carboxylate and methyl (3S,6R)-6-methylpiperidine-3-carboxylate are stereoisomeric piperidine derivatives characterized by a six-membered nitrogen-containing ring with methyl and methoxycarbonyl substituents at positions 3 and 6, respectively. These compounds are of interest due to their utility as intermediates in pharmaceutical synthesis and their stereochemical complexity.
Properties
Molecular Formula |
C16H30N2O4 |
|---|---|
Molecular Weight |
314.42 g/mol |
IUPAC Name |
methyl (3R,6S)-6-methylpiperidine-3-carboxylate;methyl (3S,6R)-6-methylpiperidine-3-carboxylate |
InChI |
InChI=1S/2C8H15NO2/c2*1-6-3-4-7(5-9-6)8(10)11-2/h2*6-7,9H,3-5H2,1-2H3/t2*6-,7+/m10/s1 |
InChI Key |
DHIQLDZCEOFCBZ-RMHGRBOHSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H](CN1)C(=O)OC.C[C@H]1CC[C@H](CN1)C(=O)OC |
Canonical SMILES |
CC1CCC(CN1)C(=O)OC.CC1CCC(CN1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Pyridine Derivatives
The hydrogenation of pyridine precursors represents a cornerstone strategy for synthesizing chiral piperidine scaffolds. A key approach involves the reduction of methyl 6-methylnicotinate derivatives using heterogeneous catalysts under controlled conditions.
In a documented procedure, methyl 6-methylnicotinate undergoes hydrogenation in glacial acetic acid with platinum oxide (PtO₂) as the catalyst. The reaction proceeds under hydrogen gas (1 atm) at room temperature for 16 hours, yielding a diastereomeric mixture of methyl 6-methylpiperidine-3-carboxylate with >95:5 cis:trans selectivity. Post-reduction, the crude product is treated with triethylamine and di-tert-butyl dicarbonate (Boc₂O) in dichloromethane to protect the amine moiety, facilitating subsequent purification.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Catalyst | PtO₂ (5 mol%) |
| Solvent | Glacial acetic acid |
| Pressure | 1 atm H₂ |
| Temperature | 25°C |
| Reaction Time | 16 hours |
| Diastereomeric Ratio | >95:5 (cis:trans) |
This method achieves high cis selectivity due to steric hindrance from the 6-methyl group, which directs hydrogen adsorption on the pyridine ring’s less hindered face.
Stereoselective Esterification of Piperidine Carboxylic Acids
Racemic resolution of piperidine-3-carboxylic acid derivatives offers a pathway to isolate enantiomerically pure products. A patent-described method involves the synthesis of methyl 6-methylpiperidine-3-carboxylate via esterification of 6-methylpiperidine-3-carboxylic acid using methyl chloroformate in the presence of triethylamine.
The reaction is conducted under anhydrous conditions at 0–5°C to minimize ester hydrolysis. The resulting racemic mixture is then resolved using chiral stationary phase chromatography or enzymatic kinetic resolution. For instance, lipase-mediated hydrolysis of the ester in aqueous buffer selectively cleaves one enantiomer, leaving the desired (3R,6S) or (3S,6R) isomer intact.
Optimized Conditions for Enzymatic Resolution:
| Parameter | Value |
|---|---|
| Enzyme | Candida antarctica lipase B |
| Solvent | Phosphate buffer (pH 7.0) |
| Temperature | 37°C |
| Reaction Time | 24–48 hours |
| Enantiomeric Excess | ≥99% ee |
This method’s scalability is limited by enzyme cost, making it more suitable for small-scale pharmaceutical applications.
Asymmetric Synthesis via Chiral Auxiliaries
Asymmetric induction using chiral catalysts or auxiliaries provides direct access to enantiomerically enriched products. A notable approach employs Jacobsen’s thiourea catalyst to facilitate the Michael addition of methyl acrylate to a chiral imine intermediate derived from 6-methylpiperidin-3-one.
The imine is prepared by condensing 6-methylpiperidin-3-one with (R)- or (S)-α-methylbenzylamine. The subsequent Michael addition proceeds in toluene at −20°C, achieving up to 92% ee. Hydrolysis of the auxiliary and esterification yields the target compound with retained stereochemistry.
Critical Data:
| Step | Yield | ee |
|---|---|---|
| Imine Formation | 85% | N/A |
| Michael Addition | 78% | 92% |
| Final Esterification | 90% | 90% |
This method’s efficiency is hampered by multi-step purification, but it remains valuable for high-value intermediates.
Continuous Flow Synthesis for Industrial Scaling
Industrial production prioritizes continuous flow processes to enhance throughput and safety. A patented protocol describes the synthesis of methyl 6-methylpiperidine-3-carboxylate in a continuous flow reactor under high-pressure conditions (50 bar).
The reaction involves the catalytic hydrogenation of methyl 6-methylnicotinate using a palladium-on-carbon (Pd/C) packed bed reactor. Key advantages include:
- Residence Time : 30 minutes (vs. 16 hours in batch)
- Productivity : 10 kg/L·h
- Purity : ≥99.5% (HPLC)
- Solvent Recovery : 95% via integrated distillation
Flow Reactor Configuration:
| Component | Specification |
|---|---|
| Reactor Type | Tubular fixed-bed |
| Catalyst | 5% Pd/C (mesh 200–400) |
| Temperature | 80°C |
| Pressure | 50 bar |
| Hydrogen Flow Rate | 2 L/min |
This method reduces side reactions and improves thermal management, making it ideal for multi-ton production.
Resolution via Diastereomeric Salt Formation
Classical resolution remains a cost-effective strategy for separating enantiomers. A reported method involves reacting racemic methyl 6-methylpiperidine-3-carboxylate with (−)-dibenzoyl-L-tartaric acid in ethanol to form diastereomeric salts.
The salts exhibit differential solubility, enabling selective crystallization. The (3R,6S) enantiomer preferentially crystallizes at 4°C, while the (3S,6R) isomer remains in solution. After filtration, the free base is regenerated using sodium hydroxide and re-esterified to >99% ee.
Resolution Efficiency:
| Parameter | Value |
|---|---|
| Resolving Agent | (−)-Dibenzoyl-L-tartaric acid |
| Solvent | Ethanol/water (9:1) |
| Crystallization Temp | 4°C |
| Overall Yield | 65% |
| Final ee | ≥99% |
This method is widely adopted in generic drug manufacturing due to low reagent costs.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R,6S)-6-methylpiperidine-3-carboxylate and methyl (3S,6R)-6-methylpiperidine-3-carboxylate undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert these compounds into their respective alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Cancer Treatment
Recent studies have highlighted the potential of these compounds in cancer therapy. For instance, a patent describes the use of a combination of a CBP/p300 bromodomain inhibitor with KRAS inhibitors for treating cancers with KRAS mutations. While the specific role of methyl (3R,6S)-6-methylpiperidine-3-carboxylate is not directly mentioned, its structural analogs have been implicated in enhancing the efficacy of such treatments by acting as chemical ligands that modify protein functions involved in oncogenesis .
Metabolic Disorders
A significant application of methyl (3R,6S)-6-methylpiperidine-3-carboxylate is its role in promoting white adipose tissue (WAT) beiging. Activation of the METTL3 complex by this compound has been shown to induce WAT beiging, which is associated with reduced body weight and improved metabolic profiles in diet-induced obese mice. This finding suggests a novel therapeutic pathway for obesity-related diseases .
Case Study 1: METTL3 Activation and Obesity
In a study published in Diabetes, researchers demonstrated that activation of METTL3 by methyl piperidine-3-carboxylate significantly promoted WAT beiging. The study found that:
- Mice treated with the compound exhibited a notable reduction in body weight.
- The mechanism involved stabilization of mRNAs related to thermogenesis via m^6A modification.
This study underscores the potential for using methyl piperidine derivatives as therapeutic agents targeting obesity and metabolic disorders .
Case Study 2: Synthesis and Characterization
Research published in MDPI focused on synthesizing novel derivatives of methyl piperidine carboxylates for potential applications in drug development. The study characterized various derivatives and assessed their biological activities, highlighting the versatility of piperidine-based compounds in medicinal chemistry .
Mechanism of Action
The mechanism of action of these compounds involves their interaction with specific molecular targets. For instance, they may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Key Identifiers :
- Methyl (3R,6S)-6-methylpiperidine-3-carboxylate : CAS 1009376-78-6, MFCD22665872 .
- Methyl (3S,6R)-6-methylpiperidine-3-carboxylate : CAS 1009376-79-7, MFCD21648274 .
Both compounds are commercially available with purities ≥95% and are stored under inert, dark conditions at -20°C to ensure stability .
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
Piperidine carboxylates with modified substituents exhibit distinct physicochemical and biological properties. For example:
Key Differences :
- The polyfluorinated triazole derivatives in exhibit unique solubility profiles due to fluorinated chains, contrasting with the non-fluorinated target compounds.
Stereochemical Variants
Stereochemistry critically influences reactivity and applications. Examples include:
Key Insights :
Functional Group Variations
Modifications such as hydroxylation or fluorination alter chemical behavior:
Comparison :
Biological Activity
Methyl (3R,6S)-6-methylpiperidine-3-carboxylate and methyl (3S,6R)-6-methylpiperidine-3-carboxylate are organic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. Their unique piperidine ring structure and specific stereochemistry are critical in determining their interactions with various biological systems, which can lead to therapeutic applications.
Molecular Details:
| Property | Methyl (3R,6S)-6-Methylpiperidine-3-Carboxylate | Methyl (3S,6R)-6-Methylpiperidine-3-Carboxylate |
|---|---|---|
| IUPAC Name | Methyl (3R,6S)-6-methylpiperidine-3-carboxylate | Methyl (3S,6R)-6-methylpiperidine-3-carboxylate |
| Molecular Formula | C₈H₁₅NO₂ | C₈H₁₅NO₂ |
| CAS Number | 1009376-78-6 | 1009376-79-7 |
| Molecular Weight | 157.21 g/mol | 157.21 g/mol |
Biological Activities
Research indicates that both compounds exhibit several notable biological activities:
- Antineoplastic Activity :
-
Neuroprotective Effects :
- The compounds may exhibit neuroprotective properties, suggesting their potential as lead compounds for developing drugs aimed at neurodegenerative diseases.
-
Anti-inflammatory Potential :
- Their structural characteristics suggest interactions with inflammatory pathways, indicating potential as anti-inflammatory agents.
The mechanism of action for these compounds involves their interaction with various molecular targets, including enzymes and receptors. This interaction can modulate biological pathways leading to therapeutic effects. For instance:
- Enzyme Inhibition : Both compounds may inhibit specific enzymes involved in disease pathways, thereby altering disease progression.
- Receptor Binding : Their ability to bind to receptors can influence signaling pathways critical for cellular functions.
Comparative Analysis with Similar Compounds
To understand the unique properties of these methyl piperidine derivatives, a comparative analysis with similar compounds is essential:
| Compound Name | Stereochemistry | Biological Activity |
|---|---|---|
| (3R,6S)-Methyl 6-methylpiperidine-3-carboxylate | (3R,6S) | Lower binding affinity to BCL6 compared to (3S,6R) |
| (3S,5R)-Methyl 5-methylpiperidine-2-carboxylate | (3S,5R) | Neuroprotective effects observed |
| (2S,5R)-Methyl 5-methylpiperidine-2-carboxylate | (2S,5R) | Noted for anti-inflammatory properties |
This table illustrates how variations in stereochemistry can lead to different biological activities and efficacies.
Case Studies and Research Findings
Recent studies have highlighted the significance of stereochemistry in the biological activity of piperidine derivatives. For example:
- A study on BCL6 degradation revealed that specific isomers of piperidines showed varied binding affinities and degradation capabilities. Only certain configurations were effective at inducing degradation of BCL6, underscoring the importance of stereochemistry in drug design .
- Another investigation into anti-cancer agents demonstrated that modifications in the piperidine structure could enhance cytotoxic effects against hematological cancers while promoting apoptosis through upregulation of pro-apoptotic genes like p53 and Bax .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
